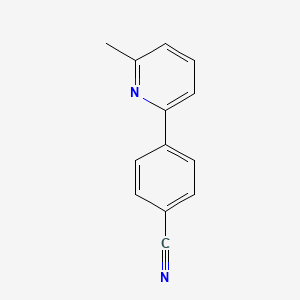

4-(6-Methylpyridin-2-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methylpyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-3-2-4-13(15-10)12-7-5-11(9-14)6-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSJIZPKKIDHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context and Derivatives Within Pyridine Benzonitrile Systems

The architecture of 4-(6-Methylpyridin-2-yl)benzonitrile is characterized by a benzonitrile (B105546) group substituted at the 4-position with a 6-methylpyridine ring. This linkage of two distinct aromatic systems, the electron-withdrawing benzonitrile and the basic pyridine (B92270), gives rise to a molecule with unique electronic and chemical properties.

On the other hand, the benzonitrile unit, an aromatic ring bearing a nitrile (-C≡N) group, is a versatile functional group in organic synthesis. The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the benzene (B151609) ring. It can also participate in various chemical transformations, allowing for the synthesis of a wide array of derivatives.

The combination of these two moieties in a single molecule creates a scaffold that is ripe for exploration. Derivatives of this compound can be synthesized by modifying either the pyridine or the benzonitrile ring. For instance, substitution at other positions on the pyridine ring or functionalization of the methyl group could lead to a library of related compounds with diverse properties. Similarly, the nitrile group of the benzonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate more complex heterocyclic systems.

A related compound, 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile, showcases the chemical versatility of the pyridine-benzonitrile framework. mdpi.com In its synthesis, 4-methylpyridine (B42270) is deprotonated and acts as a nucleophile in a substitution reaction with 4-fluorobenzonitrile. mdpi.com This highlights the reactivity of the methyl group on the pyridine ring, a feature also present in this compound.

Table 1: Spectroscopic and Crystallographic Data of a Related Compound: 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile mdpi.com

| Parameter | Value |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.62–8.59 (2H, m), 7.65 (4H, dm, J = 8.4 Hz), 7.23–7.19 (4H, dm, J = 8.4 Hz), 7.02–6.98 (2H, m), 5.62 (1H, s) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 150.5, 149.7, 146.0, 132.7, 130.0, 124.2, 118.3, 111.7, 56.0 |

| IR (neat) ν (cm⁻¹) | 2228.6 (C≡N) |

| High-Resolution Mass Spectrometry | Calculated for C₂₀H₁₄N₃ [M+H]⁺: 296.1188, Found: 296.1191 |

| Crystal Data | Monoclinic, P2₁/n, a = 9.2835(6) Å, b = 17.5421(11) Å, c = 9.6559(6) Å, β = 90.090(3)° |

This data is for a structurally related compound and is presented to illustrate the types of characterization performed on pyridine-benzonitrile systems.

Overview of Research Significance and Academic Trajectory

Strategic Approaches to Carbon-Carbon Bond Formation

The construction of the pyridine-benzene core of this compound relies on robust C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the most prominent and well-established methods, although direct arylation techniques are emerging as powerful alternatives.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for their reliability and versatility in forming C-C bonds. nih.gov These reactions generally involve the coupling of an organometallic reagent with an organic halide or pseudohalide. nih.gov For the synthesis of this compound, the Suzuki-Miyaura and Sonogashira couplings are particularly relevant for the parent compound and its analogues, respectively.

The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl structures. rsc.org It involves the palladium-catalyzed coupling between an organoboron compound (such as a boronic acid or ester) and an organic halide in the presence of a base. nih.gov The synthesis of this compound can be envisioned through two primary Suzuki-Miyaura routes:

Route A: Coupling of (4-cyanophenyl)boronic acid with a 2-halo-6-methylpyridine (e.g., 2-bromo-6-methylpyridine).

Route B: Coupling of 6-methylpyridin-2-ylboronic acid with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile).

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. nih.govmdpi.com Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often paired with phosphine (B1218219) ligands that enhance catalytic activity. mdpi.combeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents | Role |

|---|---|---|

| Aryl Halide | 2-Bromo-6-methylpyridine (B113505) | Electrophilic Partner |

| Organoboron Reagent | (4-Cyanophenyl)boronic acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Facilitates C-C bond formation |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron species |

| Solvent | 1,4-Dioxane, Toluene, DMF | Reaction Medium |

| Temperature | 70-110 °C | Provides energy for reaction |

This is an interactive data table. Users can sort and filter the information based on the different components of the reaction.

For creating analogues of this compound that feature an alkyne linker between the two aromatic rings, the Sonogashira coupling is the method of choice. nih.gov This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, often an amine like triethylamine (B128534) (TEA), which can also serve as the solvent. nih.govbeilstein-journals.org

The synthesis of a compound like 4-((6-methylpyridin-2-yl)ethynyl)benzonitrile would involve the coupling of 2-bromo-6-methylpyridine with 4-ethynylbenzonitrile. The regioselectivity of the Sonogashira coupling can be controlled by the choice of catalyst and ligands, which is particularly important when working with substrates containing multiple halides. rsc.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example Reagents | Role |

|---|---|---|

| Aryl Halide | 2-Bromo-6-methylpyridine | Electrophilic Partner |

| Terminal Alkyne | 4-Ethynylbenzonitrile | Nucleophilic Partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (0.1-5 mol%) | Primary Catalyst |

| Copper(I) Co-catalyst | CuI (0.1-10 mol%) | Co-catalyst, activates alkyne |

| Base | Triethylamine (TEA) | Base and/or Solvent |

| Solvent | THF, DMF | Reaction Medium |

| Temperature | 25-60 °C | Reaction Temperature |

This interactive table allows for exploration of the various components and their roles in the Sonogashira coupling reaction.

Direct arylation represents a more atom-economical approach to biaryl synthesis by forming a C-C bond through the activation of two C-H bonds or, more commonly, one C-H bond and one C-X bond (where X is a halide). nih.govresearchgate.net This strategy avoids the pre-functionalization step required to prepare organometallic or organoboron reagents. nih.gov

For the synthesis of this compound, a direct C-H arylation could potentially couple 6-methylpyridine with 4-bromobenzonitrile. In such reactions, the pyridine nitrogen atom can act as a directing group, guiding the palladium catalyst to activate the C-H bond at the C2 position. researchgate.net While powerful, these methods can sometimes face challenges with regioselectivity, especially when multiple C-H bonds are available for activation. beilstein-journals.org Transition-metal-free methods have also been developed, for instance, using phenylhydrazine (B124118) hydrochloride to achieve direct arylation of pyridines at room temperature. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Functional Group Transformations and Derivatization

The nitrile (cyano) and methyl functional groups present in this compound offer opportunities for further chemical modification, allowing for the creation of a diverse library of related compounds. The nitrile group is particularly versatile and can be converted into several other functionalities. nih.govresearchgate.net

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4'-(6-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxylic acid) or a primary amide (4'-(6-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide).

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine ((4'-(6-methylpyridin-2-yl)-[1,1'-biphenyl]-4-yl)methanamine). imperial.ac.uk

Cycloaddition: Nitriles can participate in cycloaddition reactions to form various heterocyclic structures. nih.gov

The methyl group on the pyridine ring can also be functionalized, for example, through oxidation to a carboxylic acid or via radical-mediated reactions, although transformations of the nitrile group are generally more common.

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound, particularly via Suzuki-Miyaura coupling, is crucial for maximizing yield, minimizing impurities, and ensuring process scalability. Several factors are systematically varied to achieve the most efficient reaction.

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand, is paramount. Electron-rich and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency. rsc.orgbeilstein-journals.org

Solvent: The solvent system (e.g., toluene, dioxane, water mixtures) affects the solubility of reagents and the stability of catalytic intermediates.

Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion while minimizing the formation of degradation products or side reactions.

Systematic screening of these variables allows for the development of a robust and efficient synthetic protocol. For instance, studies on the synthesis of related biaryls have shown that a combination of Pd(OAc)₂ with a phosphine ligand like PCy₃ and a base such as K₃PO₄·H₂O can lead to excellent yields in very short reaction times. beilstein-journals.org

Table 3: Optimization of Base in a Model Suzuki Coupling Reaction

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | K₂CO₃ | 65 |

| 2 | Cs₂CO₃ | 88 |

| 3 | K₃PO₄ | 92 |

This interactive table demonstrates the effect of changing the base on the yield of a hypothetical Suzuki-Miyaura reaction, highlighting the importance of reaction optimization.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound and its analogues focuses on improving the environmental profile of the manufacturing process. This involves a holistic approach, from maximizing the incorporation of starting materials into the final product to minimizing energy consumption and utilizing renewable resources.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comnumberanalytics.com Reactions with high atom economy are inherently less wasteful. numberanalytics.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are generally considered to have a relatively high atom economy compared to older methods like the Wittig or Grignard reactions, which generate stoichiometric amounts of high-molecular-weight byproducts. jocpr.com In the Suzuki synthesis of this compound, the primary byproduct is an inorganic boron salt, which is less environmentally problematic than organophosphine oxides or magnesium salts. chemrxiv.org The focus on reactions that maximize the incorporation of starting materials into the final product is a key advantage of using modern cross-coupling strategies. jocpr.comacs.org

| Reaction Type | Key Byproduct(s) | General Atom Economy | Applicability to Biaryl Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Inorganic Boron Salts, Halide Salts | High | Excellent |

| Heck Reaction | Amine Salt | High | Good |

| Wittig Reaction | Triphenylphosphine oxide | Low | Limited (Stilbenes, not direct biaryl) |

| Grignard Reaction | Magnesium Halide Salts | Moderate | Possible (Kumada coupling) but sensitive |

Catalysis is a fundamental pillar of green chemistry, as catalysts lower the activation energy of reactions, reduce the need for harsh conditions, and can often be used in small quantities and recycled. mdpi.com For the synthesis of this compound, developments have focused on creating more sustainable palladium-based systems and exploring alternatives.

Recyclable Heterogeneous Catalysts : A significant green advancement is the move from homogeneous palladium catalysts, which are difficult to separate from the product, to heterogeneous catalysts. mdpi.com These systems involve immobilizing palladium nanoparticles on solid supports, allowing for easy filtration and reuse. mdpi.comacs.org This approach not only reduces the cost associated with the precious metal but also minimizes palladium contamination in the final product—a critical concern in pharmaceutical manufacturing. greenering.org Supports investigated for this purpose include:

Biomaterials : Natural polymers like cellulose, chitosan, and pectin (B1162225) have been used as supports. These materials are renewable, biodegradable, and possess chelating groups that stabilize the palladium nanoparticles. mdpi.com

Porous Organic Polymers : High-surface-area polymers can host palladium nanoparticles, providing a robust and recyclable catalytic system for Suzuki and Heck reactions. mdpi.com

Carbon Nanotubes : These materials offer unique thermal and chemical properties, serving as an effective support for palladium catalysts used in aqueous media. nanochemres.org

Alternative Metal Catalysts : To mitigate the cost and environmental concerns of palladium, research has explored the use of more earth-abundant metals. Nickel, for example, has emerged as an inexpensive and effective catalyst for Suzuki-Miyaura couplings, with protocols developed for use in greener alcohol solvents. nih.gov

Solvents constitute a major portion of the waste generated in chemical processes. acs.org Green chemistry promotes the reduction or replacement of volatile organic compounds (VOCs) with more benign alternatives.

Aqueous Media : Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. researchgate.net Suzuki couplings have been successfully performed in aqueous systems, often with the aid of water-soluble ligands or phase-transfer agents. rsc.orgresearchgate.net The use of water as a solvent can simplify product isolation, especially if the product is insoluble and precipitates out of the reaction mixture. researchgate.net

Renewable and Greener Organic Solvents : When organic solvents are necessary, the trend is toward using those derived from renewable sources or those with better environmental, health, and safety profiles. acs.org Propylene carbonate, for instance, is a biodegradable solvent with a high boiling point and low volatility that has proven to be a superior and greener alternative to traditional solvents like 1,2-dimethoxyethane (B42094) (DME) in Suzuki reactions. researchgate.net Other solvents like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF, derived from biomass), and certain terpenes (limonene, p-cymene) are also being adopted. acs.orgnih.govwordpress.com

| Solvent | Classification | Key Advantages | Reference Application |

|---|---|---|---|

| Water | Benign | Non-toxic, non-flammable, cheap | Aqueous Suzuki Coupling researchgate.netresearchgate.net |

| Ethanol | Bio-based | Renewable, low toxicity | Suzuki & Sonogashira Reactions nanochemres.orgnih.gov |

| Propylene Carbonate (PC) | Greener Alternative | High boiling point, low volatility, biodegradable | Energy-Efficient Suzuki Coupling researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Renewable substitute for THF | Carbonylative Couplings acs.orgwordpress.com |

| Limonene / p-Cymene | Bio-based (Terpenes) | Renewable, biodegradable | Carbonylative Couplings acs.org |

Reducing energy consumption is a critical aspect of green process design. Traditional synthetic methods often require prolonged heating under reflux, consuming significant energy.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a key technology for improving energy efficiency. mdpi.com It provides rapid and uniform heating of the reaction mixture, dramatically shortening reaction times from hours to minutes. davidpublisher.commdpi.com This technique has been successfully applied to a wide range of C-C coupling reactions and the synthesis of various heterocyclic systems, including pyridines and their fused analogues, making it highly suitable for the production of this compound. mdpi.commdpi.comacs.org

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. rsc.org While many starting materials for fine chemicals are derived from petrochemicals, there is growing interest in bio-based routes.

For the synthesis of this compound, this principle can be applied in several ways. The use of bio-derived solvents has already been discussed. Furthermore, research is exploring the synthesis of the core pyridine ring structure from biomass. acsgcipr.org For example, platform chemicals derived from the breakdown of lignocellulose, such as furfural, can be converted into piperidines and subsequently into pyridines. nih.gov While not yet mainstream for complex pyridine derivatives, these routes represent a long-term strategy for moving away from fossil fuel dependence in the chemical industry. wordpress.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei. For 4-(6-methylpyridin-2-yl)benzonitrile, both ¹H and ¹³C NMR studies have been instrumental in confirming its structural integrity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The analysis reveals distinct signals corresponding to the protons of the methyl, pyridinyl, and benzonitrile (B105546) moieties.

The protons on the benzonitrile ring typically appear as two doublets in the aromatic region, a result of their coupling to adjacent protons. Similarly, the protons on the pyridine (B92270) ring exhibit characteristic splitting patterns that allow for their unambiguous assignment. The methyl group attached to the pyridine ring gives rise to a singlet in the upfield region of the spectrum. The integration of these signals confirms the relative number of protons in each distinct chemical environment.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available in search results | |||

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum is characterized by signals in the aromatic region corresponding to the carbon atoms of the pyridine and benzonitrile rings. The nitrile carbon (C≡N) exhibits a characteristic chemical shift in the downfield region. The carbon of the methyl group appears at a significantly higher field. The precise chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available in search results | |

This table is interactive. Click on the headers to sort the data.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

A prominent and sharp absorption band is observed in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is characterized by C=C and C=N stretching vibrations within the aromatic rings. The C-H bending vibrations of the methyl group and the aromatic rings are observed at lower wavenumbers.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| Data not available in search results | |

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR spectroscopy. The Raman spectrum is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching vibration of the C≡N bond is expected to give a strong signal in the Raman spectrum. The breathing modes of the aromatic rings also typically produce intense Raman scattering. Analysis of the Raman spectrum, in conjunction with the FTIR data, allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| Data not available in search results | |

This table is interactive. Click on the headers to sort the data.

Electronic Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and luminescence studies, provides critical insights into the electronic transitions and photophysical properties of a molecule. For a conjugated system like this compound, these techniques would reveal information about its electronic structure and potential applications in materials science and photochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelengths at which a molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. For aromatic and heteroaromatic compounds such as this compound, characteristic π → π* and n → π* transitions are expected. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

However, specific experimental UV-Vis absorption data, including absorption maxima (λmax) and molar absorptivity (ε) values for this compound, are not reported in the reviewed scientific literature.

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence spectroscopy measure the emission of light from excited electronic states as they relax to the ground state. These studies provide information on a molecule's emissive properties, including emission wavelengths, quantum yields, and excited-state lifetimes. Such data are valuable for assessing the potential of a compound in applications like organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

A thorough search of scientific databases reveals no specific experimental data on the fluorescence or phosphorescence properties of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and elucidation of molecular structure through fragmentation patterns. For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve characteristic losses of the nitrile group (CN) and cleavage of the bond between the pyridine and benzene (B151609) rings.

While the predicted molecular weight can be calculated, specific experimental mass spectra and detailed fragmentation analyses for this compound are not available in the surveyed literature.

X-ray Diffraction Studies for Crystalline Structures

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding. The crystalline structure is crucial for understanding the material's physical properties and for rational drug design.

There are no published X-ray diffraction studies or crystallographic data available for this compound in the Cambridge Structural Database (CSD) or other scientific repositories.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

Conformational analysis of related biaryl systems, such as 2-phenylpyridine (B120327), is crucial for understanding their properties. The dihedral angle between the pyridine (B92270) and phenyl rings is a key parameter. In a study of tris(3-methyl-2-phenylpyridine)Ir(III), the dihedral angle between the phenyl and pyridine rings was found to be 12.51°. psu.edu For 2,2'-bipyridine, the lowest energy conformation is coplanar with the nitrogen atoms in a trans position. wikipedia.org For 4-(6-Methylpyridin-2-yl)benzonitrile, DFT calculations would be expected to show a non-planar conformation due to steric hindrance between the hydrogen atoms on the adjacent rings, leading to a twisted geometry.

Table 1: Representative Optimized Geometrical Parameters for Phenylpyridine-like Structures (Illustrative) This table presents typical bond lengths and angles for phenylpyridine and bipyridine systems as specific data for this compound is not available in the cited literature.

| Parameter | Typical Value (Å or °) | Associated Moiety |

|---|---|---|

| C-C (phenyl) | 1.39 - 1.40 | Benzene (B151609) Ring |

| C-N (pyridine) | 1.33 - 1.34 | Pyridine Ring |

| C-C (inter-ring) | 1.48 - 1.50 | Pyridine-Benzene Linkage |

| C-C≡N | 1.44 - 1.46 | Benzonitrile (B105546) |

| C≡N | 1.15 - 1.16 | Nitrile Group |

| C-C-C (phenyl) | ~120 | Benzene Ring |

| C-N-C (pyridine) | ~117 | Pyridine Ring |

| Phenyl-Pyridine Dihedral Angle | 10 - 40 | Inter-ring Twist |

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For 2-phenylpyridine derivatives, DFT calculations are used to determine these electronic properties. bookpi.org In a study on tris(3-methyl-2-phenylpyridine)Ir(III), the HOMO and LUMO energies were calculated to be -4.75 eV and -1.09 eV, respectively, resulting in a HOMO-LUMO gap of 3.66 eV. psu.edu For this compound, the presence of the electron-withdrawing nitrile group on the phenyl ring and the electron-donating methyl group on the pyridine ring would be expected to influence the energies and localizations of the HOMO and LUMO. The HOMO would likely be localized more on the methyl-substituted pyridine ring, while the LUMO would be more localized on the benzonitrile moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylpyridine System This table provides example HOMO-LUMO data for a related compound as specific values for this compound are not available in the cited literature.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -4.75 |

| LUMO | -1.09 |

| HOMO-LUMO Gap | 3.66 |

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to identify the characteristic vibrational modes of the molecule. For substituted nitriles, the C≡N stretching frequency is a key diagnostic peak. acs.org

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. cyberleninka.ru This allows for the assignment of signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule. For substituted phenylpyridines and benzonitriles, DFT calculations can help to resolve complex spectral patterns arising from the different chemical environments of the protons and carbons. mdpi.comnih.gov

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups (Illustrative) This table shows typical calculated vibrational frequencies for functional groups present in this compound, as specific calculations for this compound were not found.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2900 - 3000 |

| C≡N stretch | 2220 - 2260 |

| C=C/C=N stretch (aromatic rings) | 1400 - 1600 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. arxiv.org

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical methods are essential for understanding the reactivity of molecules and for elucidating the mechanisms of chemical reactions. The Molecular Electrostatic Potential (MEP) is a useful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the nitrile group, indicating these are sites for electrophilic attack. Positive potentials (blue) would be expected around the hydrogen atoms.

Quantum chemical calculations can also be used to map out the potential energy surface for a chemical reaction, identifying transition states and intermediates. This allows for the determination of reaction barriers and the prediction of the most likely reaction pathways. For instance, the reactivity of the methyl group or the nitrile group towards various reagents could be investigated. The pyridine ring, being electron-deficient, can influence the reactivity of substituents. researchgate.net

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration

In silico modeling plays a crucial role in drug discovery and materials science by exploring the relationship between a molecule's structure and its biological activity or properties (Structure-Activity Relationship, SAR). nih.gov By computationally screening a library of related compounds, researchers can identify key structural features that are important for a desired activity and design new molecules with improved properties.

For this compound, SAR studies could involve systematically modifying the substitution pattern on both the pyridine and phenyl rings and then using computational methods to predict how these changes affect a particular property, such as binding affinity to a biological target or electronic properties relevant to materials applications. For example, studies on substituted phenylpyridine derivatives have shown that even small changes, like the position of a methyl group, can significantly impact their properties. mdpi.com Similarly, SAR studies on other heterocyclic compounds have demonstrated how substitutions can modulate biological activity. nih.gov Although no specific SAR studies for this compound were identified, this approach would be a logical step in the rational design of new functional molecules based on this scaffold.

Coordination Chemistry and Metal Complexation

Ligand Binding Modes and Donor Atom Preferences

4-(6-Methylpyridin-2-yl)benzonitrile possesses two primary potential donor sites for metal coordination: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group. The preference for one donor atom over the other, or the simultaneous coordination of both, is influenced by several factors including the nature of the metal ion (hard vs. soft acid-base properties), the steric environment around the coordination sites, and the reaction conditions.

The pyridine nitrogen is generally considered a strong donor and readily coordinates to a wide range of transition metal ions. wikipedia.org The methyl group at the 6-position of the pyridine ring can introduce some steric hindrance, which may influence the geometry of the resulting metal complex.

The nitrile group, on the other hand, is a weaker donor but can also coordinate to metal centers, particularly those that are more electron-deficient. researchgate.net Coordination of the nitrile group can occur in a linear, end-on fashion. It is also possible for the ligand to act as a bridging ligand, connecting two metal centers through its pyridine and nitrile functionalities, leading to the formation of coordination polymers.

In the case of the structurally related ligand, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, it has been observed to act as a μ2-bridge, linking two metal(II) centers in a one-dimensional chain. rsc.org This suggests that this compound could also exhibit a similar bridging coordination mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques.

The synthesis of transition metal complexes with pyridyl-benzonitrile type ligands has been reported. For instance, three isostructural metal(II) complexes of 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile with Ni(II), Co(II), and Cd(II) were synthesized using a solvothermal method. rsc.org The general formula for these complexes is M2L2(SO4)2(H2O)6·H2O, where L represents the ligand. rsc.org

Characterization of such complexes typically involves:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and nitrile groups.

Elemental Analysis: To determine the empirical formula of the complex.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes.

Table 1: Synthesis and Characterization of Analogous Transition Metal Complexes with 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile

| Complex | Metal Ion | Synthesis Method | Characterization Techniques |

|---|---|---|---|

| [Ni2(L)2(SO4)2(H2O)6]·H2O | Ni(II) | Solvothermal | Single-crystal X-ray diffraction, IR spectroscopy, Elemental analysis, TGA, UV-Vis spectroscopy |

| [Co2(L)2(SO4)2(H2O)6]·H2O | Co(II) | Solvothermal | Single-crystal X-ray diffraction, IR spectroscopy, Elemental analysis, TGA, UV-Vis spectroscopy |

| [Cd2(L)2(SO4)2(H2O)6]·H2O | Cd(II) | Solvothermal | Single-crystal X-ray diffraction, IR spectroscopy, Elemental analysis, TGA, UV-Vis spectroscopy |

The coordination chemistry of lanthanides and actinides with N-heterocyclic ligands is an active area of research. nih.gov Lanthanide ions, being hard acids, typically prefer coordination with hard donor atoms like oxygen. However, coordination with nitrogen-donor ligands is also well-documented. nih.gov The synthesis of lanthanide complexes with this compound would likely result in complexes where the lanthanide ion is coordinated to the pyridine nitrogen. The nitrile group might also be involved in coordination, potentially leading to polynuclear structures or coordination polymers.

Actinide elements, with their large ionic radii and variable oxidation states, form a diverse range of coordination complexes. wikipedia.org The coordination of actinides with pyridine-based ligands has been explored, and it is expected that this compound could form stable complexes with actinide ions. The nature of the actinide-ligand bond would have significant covalent character due to the involvement of 5f orbitals.

Structural Elucidation of Coordination Compounds (e.g., X-ray crystallography)

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For the analogous metal complexes of 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, single-crystal X-ray diffraction studies revealed that they are isostructural and crystallize in the monoclinic space group P21/c. rsc.org In these structures, the ligand acts as a μ2-bridge, connecting two metal centers to form a one-dimensional chain. rsc.org The metal ions are in a distorted octahedral coordination environment. rsc.org These chains are further connected by hydrogen bonds and π–π stacking interactions to form a three-dimensional supramolecular architecture. rsc.org

Based on this, it can be anticipated that metal complexes of this compound could also form interesting one-, two-, or three-dimensional coordination polymers, with the specific dimensionality depending on the metal ion and reaction conditions.

Table 2: Crystallographic Data for an Analogous Metal Complex with 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile

| Parameter | [Ni2(L)2(SO4)2(H2O)6]·H2O |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.339(2) |

| b (Å) | 19.068(4) |

| c (Å) | 13.673(3) |

| β (°) | 108.79(3) |

| V (ų) | 2553.3(9) |

Electronic and Photophysical Properties of Coordination Polymers

Coordination polymers based on pyridyl-benzonitrile ligands are expected to exhibit interesting electronic and photophysical properties, such as luminescence. researchgate.net The emission properties of these materials can be tuned by varying the metal ion and the structure of the organic ligand.

The complexes of 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile with Ni(II), Co(II), and Cd(II) have been shown to exhibit photoluminescence in the solid state at room temperature. rsc.org The emission spectra of these complexes show broad bands, which are likely due to ligand-centered π→π or π→n transitions. rsc.org The thermal stabilities of these complexes were also investigated, showing that they are stable up to certain temperatures before decomposing. rsc.org

It is plausible that coordination polymers of this compound would also display luminescent properties, which could be of interest for applications in sensing, imaging, and light-emitting devices.

Catalytic Applications of Metal-4-(6-Methylpyridin-2-yl)benzonitrile Complexes

Transition metal complexes with pyridine-containing ligands have been widely investigated as catalysts in various organic transformations. nih.gov The electronic and steric properties of the ligand can significantly influence the catalytic activity and selectivity of the metal center.

The metal complexes of the related ligand, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, have been shown to act as electrocatalysts for the hydrogen evolution reaction (HER) from water. rsc.org Specifically, the Ni(II) and Co(II) complexes exhibited electrocatalytic activity, with the Co(II) complex showing better performance. rsc.org This suggests that metal complexes of this compound could also possess catalytic activity for important chemical reactions. The presence of both a pyridine and a nitrile group could allow for cooperative effects in catalysis.

Applications in Advanced Materials Science

Organic Electronic Materials and Devices

The development of novel organic materials is a cornerstone of next-generation electronic devices. The molecular structure of 4-(6-methylpyridin-2-yl)benzonitrile suggests its potential utility in this domain.

Pyridine-based compounds have been explored for their applications in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the pyridine (B92270) and nitrile groups in this compound could be beneficial for creating materials with specific energy levels suitable for OLED applications. While direct research on this specific compound in OLEDs is not extensively documented, related benzonitrile (B105546) derivatives have been investigated for their role in thermally activated delayed fluorescence (TADF) materials, which are crucial for high-efficiency OLEDs. The principle of TADF relies on minimizing the energy gap between the singlet and triplet excited states, a property that can be tuned by modifying the donor and acceptor groups within a molecule.

Photonic Materials and Light-Harvesting Systems

The interaction of materials with light is central to the field of photonics. Compounds that can efficiently absorb and transfer energy are vital for applications such as light-harvesting systems. The aromatic nature of this compound allows it to absorb ultraviolet light. Further research would be needed to determine its photophysical properties, such as its fluorescence quantum yield and excited-state lifetime, to fully assess its potential in photonic applications.

Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The benzonitrile group, with its terminal nitrogen atom, can participate in hydrogen bonding and other non-covalent interactions, which can drive the self-assembly of molecules into well-defined architectures. Research has shown that supramolecular hosts can selectively recognize and bind benzonitrile derivatives, forming "key-lock" complexes. nih.gov This principle could be applied to this compound to construct ordered supramolecular structures. The interactions are often based on a combination of π-π stacking between the benzene (B151609) rings and CH⋯N interactions involving the cyanide group. nih.gov

Nanomaterial Integration and Hybrid Composites

The integration of organic molecules with inorganic nanomaterials can lead to hybrid composites with synergistic properties. While there is no specific research detailing the integration of this compound with nanomaterials, its functional groups could potentially be used to anchor the molecule to the surface of nanoparticles, creating a functional organic shell.

Molecular Sensing Platforms

The development of molecular sensors is a rapidly growing area of research. The benzonitrile moiety has been incorporated into fluorescent sensors for the detection of various analytes. While specific studies on this compound as a molecular sensor are not available, the principles of sensor design often rely on the modulation of a molecule's photophysical properties upon binding to a target analyte.

Mechanistic Biological Investigations Non Clinical Focus

Molecular Target Identification and Affinity Studies

The molecular target landscape for "4-(6-Methylpyridin-2-yl)benzonitrile" is primarily understood through the investigation of its close structural analogs. Research has predominantly identified the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) as a key molecular target for compounds bearing the (6-methylpyridin-2-yl)benzonitrile scaffold. These compounds are recognized as negative allosteric modulators (NAMs) of mGluR5.

A prominent analog, 3-iodo-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile (IMPEB), has demonstrated high-affinity binding to mGluR5, with a reported half-maximal inhibitory concentration (IC50) of 0.71 nM. Another closely related compound, 3-fluoro-5-[(6-methylpyridin-2-yl)ethynyl]benzonitrile (MFZ 10-7), also exhibits high-affinity binding to mGluR5 and potent antagonist activity. These findings strongly suggest that the core structure is crucial for interaction with an allosteric binding site on the mGluR5 receptor.

The affinity of these compounds is often determined through radioligand displacement assays, where they compete with a known high-affinity radiolabeled mGluR5 NAM, such as [3H]MPEP (2-methyl-6-(phenylethynyl)pyridine). The ability of these benzonitrile (B105546) derivatives to displace the radioligand indicates their binding to the same allosteric site.

While direct affinity studies for "this compound" are not extensively documented in publicly available literature, the consistent high-affinity binding of its ethynyl- and halo-substituted analogs to mGluR5 suggests that it likely shares this molecular target. The table below summarizes the affinity data for key structural analogs.

Table 1: Binding Affinities of Structural Analogs for mGluR5

| Compound | Target | Affinity (IC50/Ki) |

|---|---|---|

| 3-iodo-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile (IMPEB) | mGluR5 | 0.71 nM (IC50) |

| 3-fluoro-5-[(6-methylpyridin-2-yl)ethynyl]benzonitrile (MFZ 10-7) | mGluR5 | High Affinity (Ki) |

| 3-iodo-5-(pyridin-2-ylethynyl)benzonitrile (IPEB) | mGluR5 | 0.66 nM (IC50) |

Receptor Binding and Antagonism Mechanisms (e.g., mGluR5, ALK5)

The primary mechanism of action for compounds structurally related to "this compound" at the mGluR5 receptor is negative allosteric modulation. Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate at its binding site, these compounds bind to a topographically distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby inhibiting receptor activation. This mechanism has been elucidated for the prototypical mGluR5 NAM, MPEP, and is shared by the class of compounds that includes the benzonitrile derivatives.

In addition to mGluR5, the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5), has been identified as a target for compounds containing the (6-methylpyridin-2-yl) moiety. For instance, a complex derivative, N-((4-(triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197), is a highly potent and selective inhibitor of ALK5. The mechanism of antagonism at ALK5 involves the inhibitor binding to the ATP-binding pocket of the kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, such as Smad2 and Smad3, thereby blocking the TGF-β signaling pathway. While this demonstrates the potential for this scaffold to target ALK5, direct evidence for "this compound" as an ALK5 antagonist requires further investigation.

Enzyme Inhibition and Allosteric Modulation Studies

While the primary focus of research has been on receptor targets, studies on structurally similar compounds suggest potential interactions with enzyme systems. A close analog, 3-(2-(4-Methylpyridin-2-yl)ethyl)benzonitrile, is a component of a class of nitric oxide synthase (NOS) inhibitors. These inhibitors are designed to interact with both the heme propionate and the tetrahydrobiopterin (H4B) binding sites within the enzyme, leading to potent and isoform-selective inhibition. The interaction with residues peripheral to the active site can enhance both potency and selectivity.

The broader principle of allosteric modulation, well-established for the mGluR5 receptor, involves binding to a site other than the active (orthosteric) site to modulate the activity of the target protein. This can lead to either an increase (positive allosteric modulation, PAM) or a decrease (negative allosteric modulation, NAM) in the response to the endogenous ligand. For mGluR5, compounds of this class act as NAMs, reducing the receptor's response to glutamate. This modulation is achieved without directly competing with glutamate, offering potential advantages in terms of safety and physiological response.

Interaction with Biomolecules: Proteins and Nucleic Acids

The interaction of "this compound" and its analogs with proteins is exemplified by their binding to receptors and enzymes. At mGluR5, the interaction occurs within a hydrophobic pocket in the transmembrane domain, where specific amino acid residues contribute to the binding affinity and allosteric modulation.

For the ALK5 kinase, inhibitors containing the (6-methylpyridin-2-yl)imidazole scaffold fit into the ATP-binding pocket, forming favorable interactions that block the kinase's activity. Similarly, the aforementioned nitric oxide synthase (NOS) inhibitors, which feature a related chemical structure, are designed to interact with specific residues in both the active site and the pterin binding site of the enzyme.

There is currently no significant information available in the scientific literature regarding the direct interaction of "this compound" or its close analogs with nucleic acids. The known mechanisms of action for this class of compounds are centered on protein targets such as G-protein coupled receptors and kinases.

Application as Molecular Probes in Cellular Systems

The high affinity and specificity of certain analogs of "this compound" for the mGluR5 receptor have led to their development as molecular probes for imaging studies. A notable example is the iodinated analog, 3-[123I]iodo-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile ([123I]IMPEB), which has been developed as a radioligand for Single Photon Emission Computed Tomography (SPECT) imaging of mGluR5 in the brain.

The development of such radioligands is crucial for visualizing and quantifying the density and distribution of mGluR5 in both healthy and diseased states. These probes allow for non-invasive in vivo studies of the receptor's role in various neurological and psychiatric disorders. The suitability of a compound as a molecular probe depends on several factors, including high binding affinity for the target, good blood-brain barrier penetration, and appropriate pharmacokinetic properties to allow for clear imaging. The successful development of [123I]IMPEB underscores the potential of the (6-methylpyridin-2-yl)benzonitrile scaffold in creating effective molecular probes for cellular and in vivo imaging.

Future Research Directions and Emerging Opportunities

Development of Next-Generation Synthetic Methodologies

The synthesis of bi-aryl compounds containing both pyridine (B92270) and benzene (B151609) rings is a cornerstone of modern organic chemistry. Future research into the synthesis of 4-(6-Methylpyridin-2-yl)benzonitrile could focus on improving efficiency, sustainability, and scalability over traditional cross-coupling methods.

Emerging Synthetic Strategies:

C-H Activation: Direct C-H activation/arylation represents a more atom-economical approach than traditional methods requiring pre-functionalized starting materials. Future studies could explore transition-metal catalysts (e.g., palladium, ruthenium, rhodium) to directly couple 2-methylpyridine (B31789) with 4-halobenzonitriles or vice versa, minimizing waste and synthetic steps.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. Developing a flow-based synthesis for this compound could enable more efficient production for potential large-scale applications.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. Research could be directed towards developing a photocatalytic cross-coupling reaction to synthesize the target molecule, offering a greener alternative to conventional thermal methods.

A comparative overview of potential synthetic routes is presented below.

| Methodology | Potential Precursors | Key Advantages | Research Focus |

| Suzuki Coupling | 2-bromo-6-methylpyridine (B113505), (4-cyanophenyl)boronic acid | High yields, functional group tolerance | Development of novel palladium catalysts, optimization for milder conditions |

| Stille Coupling | 2-bromo-6-methylpyridine, 4-(tributylstannyl)benzonitrile | Tolerance of various functional groups | Use of less toxic tin reagents, in situ reagent generation |

| C-H Arylation | 6-methylpyridine, 4-bromobenzonitrile | Atom economy, reduced synthetic steps | Catalyst design for high regioselectivity, understanding mechanistic pathways |

| Photoredox Catalysis | Halogenated precursors, radical initiators | Mild reaction conditions, sustainable energy source | Screening of photocatalysts, optimization of light source and solvent |

Integration of Multimodal Spectroscopic and Computational Techniques

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. Integrating advanced spectroscopic analysis with high-level computational modeling offers a synergistic approach to fully characterize the molecule.

Future work should focus on a detailed correlation between experimental data and theoretical predictions. researchgate.net

Computational Modeling: Density Functional Theory (DFT) can be employed to calculate the molecule's optimized geometry, vibrational frequencies (IR and Raman), and electronic properties. nih.gov These theoretical calculations provide a basis for interpreting experimental spectra. researchgate.net Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity and potential use in electronic materials. nih.gov

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are essential for structural confirmation, advanced techniques like 2D NMR (COSY, HSQC, HMBC) can definitively assign all proton and carbon signals, especially in complex derivatives. The Gauge-Independent Atomic Orbital (GIAO) method can be used to compute theoretical chemical shifts for comparison with experimental data. researchgate.net

UV-Vis Spectroscopy: The electronic absorption and emission properties are critical for applications in materials science. Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions observed in UV-Vis spectra, helping to understand the photophysical behavior of the molecule. researchgate.net

Predicted Spectroscopic Data from Computational Models The following table presents hypothetical yet representative data based on computational predictions for similar structures.

| Technique | Parameter | Predicted Value/Region | Insight Provided |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 ppm (aromatic), 2.5 ppm (methyl) | Molecular structure and electronic environment of protons |

| ¹³C NMR | Chemical Shift (δ) | 110 - 160 ppm (aromatic/nitrile), ~20 ppm (methyl) | Carbon backbone and functional group identification |

| FT-IR | Wavenumber (cm⁻¹) | ~2230 cm⁻¹ (C≡N stretch), 1500-1600 cm⁻¹ (Aromatic C=C/C=N) | Presence of key functional groups |

| UV-Vis | λmax | 250 - 350 nm | Electronic transitions, conjugation, and potential for photophysical applications |

Exploration of Novel Coordination Chemistry and Reactivity

The structure of this compound features two key sites for metal coordination: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. This dual-functionality makes it a promising candidate for use as a ligand in coordination chemistry.

Future research should investigate its coordination behavior with a variety of metal ions.

Ligand Behavior: The compound could act as a monodentate ligand, coordinating through the more sterically accessible and typically more basic pyridine nitrogen. However, it could also function as a bridging ligand, linking two metal centers to form dimers, coordination polymers, or Metal-Organic Frameworks (MOFs). mdpi.com

Formation of Coordination Complexes: Systematic studies involving the reaction of this compound with transition metals (e.g., Cu, Zn, Ag, Ru, Ir) could lead to the synthesis of novel complexes with interesting magnetic, optical, or catalytic properties.

Reactivity of the Nitrile Group: The reactivity of the cyano group can be explored further. For example, it can undergo catalytic cyclotrimerization to form triazine-based materials, which are known for their unique electronic properties and potential applications in materials science. researchgate.net

Expanding Applications in Smart Materials and Nanotechnology

The rigid, conjugated structure of this compound suggests its potential as a building block for advanced functional materials.

Organic Electronics: The π-conjugated system could impart useful photophysical properties, such as fluorescence. Future research could focus on incorporating this molecule into the design of Organic Light-Emitting Diodes (OLEDs), where it might serve as an emissive material or a host for phosphorescent dopants.

Chemical Sensors: Modification of the pyridine or benzene ring with specific functional groups could create derivatives that exhibit changes in their optical or electronic properties upon binding to specific analytes. This could be exploited for the development of highly selective and sensitive chemical sensors.

Liquid Crystals: The elongated, rigid shape of the molecule is a common feature in liquid crystalline materials. Synthesis and investigation of derivatives with appended flexible alkyl chains could lead to the discovery of new liquid crystal phases with potential applications in display technologies.

Elucidation of Complex Biological Mechanisms at the Molecular Level

Pyridine and benzonitrile (B105546) motifs are present in numerous biologically active compounds and pharmaceuticals. nih.gov Therefore, this compound and its derivatives represent a scaffold with significant potential for drug discovery. nih.govdrugbank.com

Screening for Biological Activity: The compound should be screened against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. Pyridine derivatives have shown promise as anticancer and antimicrobial agents. nih.govnih.gov

Molecular Docking Studies: Computational molecular docking can be used to predict the binding affinity and orientation of this compound within the active sites of various protein targets. sciety.org This in-silico screening can help prioritize experimental testing and guide the rational design of more potent derivatives.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, a systematic SAR study should be undertaken. This involves synthesizing a library of analogues by modifying different parts of the molecule (e.g., changing the position of the methyl group, introducing substituents on the benzene ring) to understand which structural features are critical for its biological function.

Q & A

Q. How can researchers confirm the purity and identity of 4-(6-Methylpyridin-2-yl)benzonitrile when commercial sources lack analytical data?

Methodological Answer: When analytical data (e.g., HPLC, NMR) is unavailable from suppliers, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze , , and 2D NMR (COSY, HSQC) to confirm molecular structure and substituent positions.

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection to assess purity (>95% recommended for synthetic intermediates).

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis: Validate empirical formula accuracy. Suppliers often disclaim responsibility for purity verification, necessitating independent validation .

Q. What are the recommended storage conditions and safety precautions for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the nitrile group.

- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation.

- Stability: Monitor for discoloration or precipitate formation, which may indicate degradation. Safety data sheets (SDS) for analogous benzonitriles recommend avoiding prolonged exposure to moisture and light .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD): Resolve π-stacking interactions between the pyridine and benzonitrile moieties (e.g., C–C bond lengths <1.48 Å indicate conjugation) .

- Infrared (IR) Spectroscopy: Identify nitrile stretches (~2220–2240 cm) and pyridine ring vibrations (~1600 cm).

- UV-Vis Spectroscopy: Assess electronic transitions for applications in optoelectronics (e.g., λ ~270–300 nm) .

Advanced Research Questions

Q. How can regiocontrolled synthesis strategies be applied to modify the pyridine ring in this compound for targeted applications?

Methodological Answer:

- Suzuki-Miyaura Coupling: Introduce aryl/heteroaryl groups at the 4-position of the pyridine ring using Pd catalysts (e.g., Pd(PPh)) and boronic acids. Optimize regioselectivity by tuning steric effects of ligands .

- Directed Ortho-Metalation: Use directing groups (e.g., –OMe) to functionalize the pyridine ring’s 3-position, followed by deprotection .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% for scaled-up protocols .

Q. What methodologies optimize the synthesis of imidazole derivatives from this compound via condensation reactions?

Methodological Answer:

- Condensation with α-Ketoesters: React with 1-(benzo[1,3]dioxol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione in glacial acetic acid at 120°C. Use NHOAc as a catalyst to achieve yields of 30–49%.

- Solvent Optimization: Replace AcOH with DMF for higher-polarity intermediates, improving solubility and reaction homogeneity.

- Workup: Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate imidazole derivatives .

Q. How does the incorporation of this compound into D–D–A type bipolar fluorophores affect OLED efficiency?

Methodological Answer:

- Charge Transport Enhancement: The electron-deficient nitrile group improves electron injection, while the methylpyridinyl moiety stabilizes hole transport.

- External Quantum Efficiency (EQE): Achieve EQE >8% in non-doped OLEDs by balancing HOMO/LUMO levels (e.g., HOMO: –5.6 eV; LUMO: –2.9 eV) .

- Color Purity: Adjust substituents on the carbazole/phenanthroimidazole units to tune emission wavelengths (e.g., λ ~400–450 nm) .

Q. What strategies resolve contradictions in antitrypanosomal activity data for triazine dimers derived from this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Compare EC values of analogs with varying substituents (e.g., bromo, methyl, methoxy groups).

- Docking Simulations: Model interactions with trypanothione reductase (PDB: 2JK6) to identify steric clashes or electronic mismatches.

- Biological Replicates: Repeat assays in triplicate using fresh parasite cultures (e.g., Trypanosoma brucei) to minimize variability .

Q. How does crystal engineering using this compound derivatives improve material properties?

Methodological Answer:

- π-π Interactions: Design co-crystals with electron-rich aromatics (e.g., pyrene) to enhance charge mobility (μ >0.1 cm V s).

- Thermal Stability: Analyze DSC/TGA data to correlate melting points (92.5–94.5°C) with lattice energy.

- Solvent Selection: Use slow evaporation from acetone/water mixtures to grow single crystals suitable for SC-XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.